Manzamine A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibitor of Glycogen Synthase Kinase 3 (GSK-3)

Manzamine A has been shown to inhibit Glycogen Synthase Kinase 3 (GSK-3), an enzyme involved in regulating various cellular processes, including metabolism, cell survival, and neuroprotection. Studies have demonstrated its ability to bind to the ATP-binding pocket of GSK-3, thereby blocking its activity [1]. This property makes Manzamine A a valuable research tool for investigating the role of GSK-3 in different diseases.

[1] Glycogen Synthase Kinases—Advances in Research and Application: "researchers concluded: “Moreover, results allowed determining binding sites of different GSK-3 ATP noncompetitive inhibitors, such as manzamine A”"()

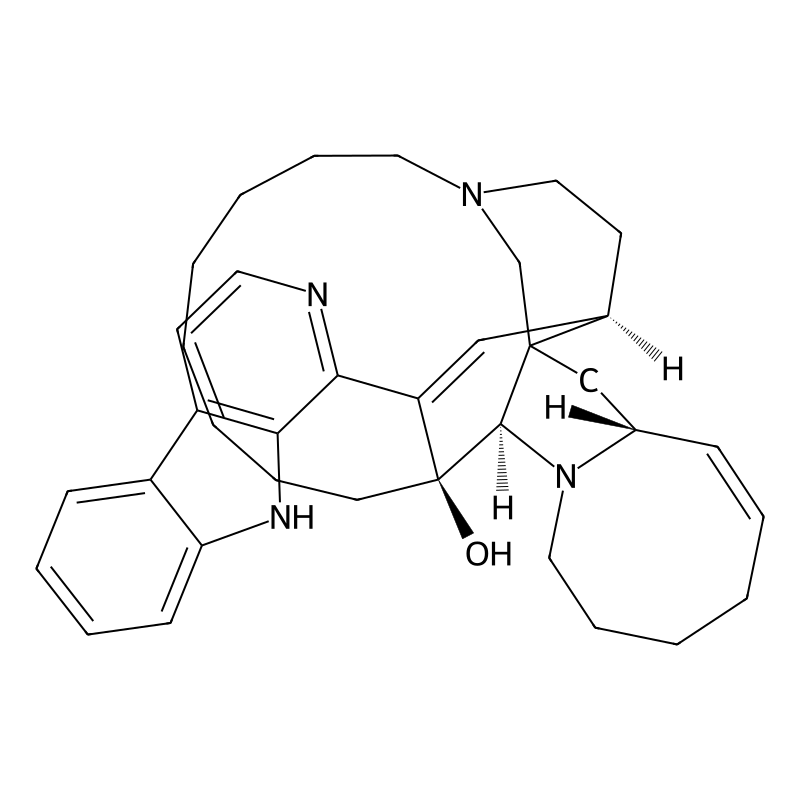

Manzamine A is a marine alkaloid derived from the sponges of the genus Haliclona. It belongs to a unique class of compounds known as manzamines, which are characterized by their complex heterocyclic structures. The molecular formula for Manzamine A is C₁₅H₁₈N₂O, and it features a distinctive 15-membered ring system that contributes to its structural complexity and biological activity. This compound has garnered significant attention due to its diverse pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities .

Manzamine A's diverse biological activities are attributed to its interaction with various cellular processes. One key mechanism involves its inhibition of specific enzymes, such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK-5) []. GSK-3β and CDK-5 play crucial roles in cell growth, proliferation, and survival. By inhibiting these enzymes, Manzamine A can potentially disrupt cancer cell growth [].

Manzamine A also disrupts cellular processes like autophagy, a vital mechanism for degrading and recycling cellular components []. This disruption may contribute to its anti-cancer properties []. Additionally, Manzamine A has been shown to lower cholesterol levels and inhibit the formation of atherosclerotic plaques, suggesting potential applications in cardiovascular disease management.

- Diels-Alder Reaction: This stereoselective reaction is crucial for constructing the compound's complex ring structure .

- Johnson-Claisen Rearrangement: This reaction is utilized to rearrange carbon skeletons, contributing to the formation of the tricyclic core of Manzamine A .

- Enolate Alkylation: This method allows for the introduction of alkyl groups into the compound's structure, enhancing its biological activity .

- Intramolecular Dipolar Cycloaddition: This reaction plays a significant role in forming the 15-membered ring through a stereoselective process .

These reactions highlight the intricate synthetic pathways required to produce Manzamine A and its derivatives.

Manzamine A exhibits a wide array of biological activities that make it a subject of interest in pharmacological research:

- Anticancer Activity: Studies have demonstrated that Manzamine A can inhibit the growth of various cancer cell lines, showing potential as an anticancer agent .

- Antimalarial Properties: The compound has shown efficacy against malaria parasites, indicating its potential as an antimalarial drug .

- Anti-inflammatory Effects: Manzamine A has been reported to reduce inflammation in various models, suggesting therapeutic applications in inflammatory diseases .

- Antibacterial and Antiviral Activities: Additionally, it has demonstrated activity against bacterial strains and viruses, including HIV-1 .

These diverse biological properties underscore the significance of Manzamine A in drug discovery and development.

The synthesis of Manzamine A has been achieved through several methods, primarily focusing on total synthesis from simpler precursors. Notable synthetic routes include:

- Total Synthesis via Stereoselective Diels-Alder Reaction: This method involves constructing the core structure through a series of stereoselective reactions, culminating in the formation of Manzamine A from optically active butenolides .

- Efficient Synthetic Routes: Recent developments have emphasized more efficient synthetic pathways that minimize steps while maximizing yield, often utilizing novel rearrangements and cycloadditions .

These methods reflect ongoing efforts to optimize the synthesis of Manzamine A for research and potential therapeutic applications.

Due to its potent biological activities, Manzamine A has several potential applications:

- Pharmaceutical Development: Its anticancer and antimalarial properties make it a candidate for drug development targeting these diseases.

- Research Tool: As a biologically active compound, it serves as a valuable tool in biochemical research for understanding disease mechanisms and testing new therapeutic strategies.

- Natural Product Chemistry: The study of Manzamine A contributes to the broader field of natural product chemistry, providing insights into marine-derived compounds with medicinal properties.

Interaction studies involving Manzamine A have focused on its mechanisms of action and interactions with biological targets:

- Cellular Mechanisms: Research has indicated that Manzamine A may induce apoptosis in cancer cells through various signaling pathways, including those related to cell cycle regulation and apoptosis .

- Synergistic Effects: Studies exploring combinations with other therapeutic agents suggest potential synergistic effects that could enhance efficacy against resistant strains of pathogens or cancer cells.

These studies are critical for understanding how Manzamine A can be effectively utilized in clinical settings.

Manzamine A shares structural similarities with several other compounds derived from marine sources. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ircinal A | Similar tricyclic core | Anticancer and antimicrobial properties |

| Ircinol A | Related β-carboline structure | Antiviral and anti-inflammatory effects |

| Manzamine B | Variation in substituents | Antimalarial activity |

Uniqueness of Manzamine A

What sets Manzamine A apart from these similar compounds is its specific combination of structural features and diverse biological activities. Its unique 15-membered ring system contributes to its distinct pharmacological profile, making it particularly promising for further research and development in medicinal chemistry.

Retrosynthetic analysis represents the cornerstone of strategic planning in complex natural product synthesis, serving as the intellectual blueprint that guides synthetic chemists toward efficient target construction. For Manzamine A, multiple research groups have developed distinct retrosynthetic approaches, each reflecting different philosophical perspectives on how to deconstruct this architecturally complex alkaloid [1] [2] [3].

The Winkler retrosynthetic strategy exemplifies a convergent approach centered on the recognition that the β-carboline moiety could be disconnected from the pentacyclic core, leading to ircinal A as a key intermediate [1]. This disconnection strategy proves particularly elegant because ircinal A represents a naturally occurring compound that had been previously converted to Manzamine A through Pictet-Spengler cyclization followed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone oxidation [1]. The subsequent retrosynthetic analysis reveals that ircinal A could be constructed through B-ring functionalization and macrocyclization of an appropriate tetracyclic precursor.

The Martin retrosynthetic approach demonstrates a fundamentally different strategy, emphasizing the early establishment of the tricyclic ABC core through a domino Stille/Diels-Alder reaction [4]. This approach recognizes that the thirteen-membered and eight-membered rings could be formed sequentially through ring-closing metathesis reactions, providing a modular assembly strategy that allows for late-stage diversification [4].

Fukuyama's retrosynthetic analysis introduces yet another perspective, focusing on the stereoselective construction of a fifteen-membered ring across a cyclohexenone framework [5] [6]. This strategy emphasizes the importance of stereochemical control from the earliest stages of synthesis, utilizing a stereoselective Diels-Alder reaction of an optically active butenolide to establish the required absolute configuration [5] [6].

The Dixon retrosynthetic strategy represents the most recent evolution in Manzamine A synthetic planning, emphasizing the use of nitro groups as versatile synthetic handles for ring construction [7] [8]. This approach recognizes that nitro-Mannich reactions can provide exceptional stereochemical control while enabling the convergent assembly of multiple ring systems in a highly efficient manner [7] [8].

Strategic Considerations in Retrosynthetic Planning

The complexity of Manzamine A requires careful consideration of several strategic factors during retrosynthetic planning. The pentacyclic framework containing five-membered, six-membered, eight-membered, and thirteen-membered rings presents significant challenges in terms of both ring strain and conformational flexibility [1] [2] [3]. Additionally, the presence of multiple nitrogen atoms and the requirement for precise stereochemical control at several positions necessitates careful selection of protective group strategies and functional group compatibility.

The eight-membered azocine ring represents one of the most challenging structural features to construct, as medium-sized rings suffer from unfavorable entropic and enthalpic effects [9] [10]. Successful retrosynthetic strategies must address this challenge through the selection of appropriate ring-forming methodologies that can overcome the inherent difficulties associated with eight-membered ring formation.

The thirteen-membered macrocycle presents additional challenges related to conformational flexibility and ring-closing efficiency. Retrosynthetic strategies must carefully consider the geometric constraints imposed by the ABC tricyclic core and select macrocyclization methodologies that are compatible with the existing functionality and stereochemical requirements.

Vinylogous Amide Photoaddition-Fragmentation Sequences

Vinylogous amide photoaddition-fragmentation sequences represent one of the most innovative and synthetically powerful methodologies developed for complex alkaloid synthesis, particularly exemplified in the Winkler synthesis of Manzamine A [1] [11] [12]. This methodology demonstrates remarkable efficiency in stereochemical control and molecular complexity generation, establishing multiple stereocenters and ring systems through a carefully orchestrated photochemical cascade.

Mechanistic Framework of Vinylogous Amide Photocycloaddition

The vinylogous amide photocycloaddition process initiates with the ultraviolet irradiation of a carefully designed vinylogous amide substrate containing both acetylenic and alkenic components positioned for intramolecular reaction [1] [11]. Upon photochemical excitation, the vinylogous amide undergoes [2+2] photocycloaddition with the tethered alkene, generating a strained cyclobutane intermediate that immediately fragments through a retro-Mannich pathway [1] [11].

The photoaddition step proceeds with remarkable regioselectivity and stereoselectivity, with the alkene geometry and electronic properties of the vinylogous amide playing crucial roles in determining the reaction outcome [13] [14]. The stereoelectronic requirements for successful photocycloaddition include appropriate orbital overlap and conformational pre-organization of the substrate, factors that must be carefully considered during substrate design.

Retro-Mannich Fragmentation and Stereochemical Control

Following the initial photocycloaddition, the resulting cyclobutane intermediate undergoes spontaneous retro-Mannich fragmentation, leading to the formation of a ketoiminium species that can be intercepted by nucleophilic attack from pendant functional groups [1] [11]. This fragmentation process is both thermodynamically and kinetically favored, driven by the relief of ring strain and the stability of the resulting iminium ion.

The stereochemical outcome of the fragmentation-cyclization sequence is dictated by the initial stereochemistry established during the photocycloaddition step. In the Winkler synthesis, a single stereocenter in the photocycloaddition substrate ultimately controls the stereochemical relationships of all subsequently formed stereocenters in the tetracyclic product [1] [11]. This represents an exceptional example of stereochemical amplification, where minimal stereochemical input leads to complete stereocontrol throughout a complex molecular framework.

Mannich Closure and Ring System Assembly

The final stage of the vinylogous amide photoaddition-fragmentation sequence involves Mannich closure of the ketoiminium intermediate to form the tetracyclic ring system [1] [11]. This cyclization proceeds through intramolecular nucleophilic attack of an amine nitrogen on the electrophilic iminium carbon, establishing the final ring of the tetracyclic core.

The Mannich closure demonstrates remarkable stereoselectivity, proceeding exclusively through the pathway that leads to the naturally occurring stereochemical configuration [1] [11]. This selectivity arises from conformational constraints imposed by the existing ring system and stereoelectronic preferences for axial approach of the nucleophilic nitrogen.

Substrate Design and Reaction Optimization

Successful implementation of vinylogous amide photoaddition-fragmentation sequences requires careful substrate design to ensure optimal photochemical reactivity and downstream cyclization efficiency [15] [14]. The vinylogous amide component must possess appropriate electronic properties to facilitate photochemical excitation while maintaining stability under the reaction conditions.

The tethering strategy connecting the photochemical partners plays a crucial role in determining reaction efficiency and stereochemical outcome [14] [16]. Optimal tether length and functionality must be selected to promote intramolecular reaction while avoiding competing pathways such as intermolecular photocycloaddition or photochemical decomposition.

Reaction conditions including solvent selection, temperature control, and irradiation parameters significantly influence both reaction rate and product distribution [1] [11]. Acetonitrile has proven particularly effective as a reaction solvent, providing appropriate polarity for solvation of ionic intermediates while maintaining transparency to ultraviolet radiation.

Stereochemical Control in Eight-Membered Ring Formation

The construction of eight-membered rings represents one of the most formidable challenges in organic synthesis, particularly when stereochemical control must be maintained throughout the cyclization process [9] [10] [17]. Manzamine A synthesis provides exceptional examples of how innovative methodologies can overcome the inherent difficulties associated with medium-sized ring formation while achieving excellent stereoselectivity.

Thermodynamic and Kinetic Challenges

Eight-membered rings suffer from significant thermodynamic penalties arising from angle strain, torsional strain, and transannular interactions [9] [10]. These energetic factors make eight-membered ring formation kinetically challenging and often lead to poor selectivity in cyclization reactions. Additionally, the conformational flexibility of eight-membered rings can result in multiple competing transition states, further complicating stereochemical control.

Transannular interactions between atoms or functional groups positioned across the eight-membered ring can significantly influence both reaction rates and stereochemical outcomes [9] [10]. These interactions must be carefully considered during synthetic planning to avoid undesired side reactions or stereochemical scrambling.

Ring-Closing Metathesis Strategies

Ring-closing metathesis has emerged as one of the most reliable methods for eight-membered ring construction, providing excellent functional group tolerance and predictable stereochemical outcomes [2] [4] [18]. In the Martin synthesis of Manzamine A, ring-closing metathesis enables the efficient formation of the eight-membered azocine ring with Z-selectivity maintained through careful substrate design [4].

The success of ring-closing metathesis in eight-membered ring formation depends critically on substrate preorganization and catalyst selection [18] [19]. Grubbs catalysts have proven particularly effective for these transformations, providing high activity and excellent tolerance for nitrogen-containing substrates [18] [19]. Catalyst loading and reaction concentration must be optimized to favor intramolecular cyclization over intermolecular coupling or catalyst decomposition.

Nitro-Mannich Cyclization Approaches

The Dixon synthesis demonstrates the exceptional utility of nitro-Mannich cyclization for stereoselective eight-membered ring formation [7] [8]. This methodology exploits the electrophilic activation provided by the nitro group to facilitate cyclization while providing excellent stereochemical control through transition state organization.

Nitro-Mannich reactions proceed through well-defined transition states that enable predictable stereochemical outcomes [7] [8]. The nitro group serves both as an electrophilic activator and as a stereochemical director, influencing the approach of nucleophilic species and determining the final stereochemical configuration. This dual functionality makes nitro-Mannich cyclization particularly attractive for complex molecule synthesis.

The reductive nitro-Mannich cyclization cascade developed by Dixon represents a particularly innovative approach, enabling the formation of multiple rings and stereocenters in a single synthetic operation [7] [8]. This cascade process demonstrates remarkable efficiency and stereoselectivity, providing direct access to complex polycyclic frameworks from simple precursors.

Photochemical Cyclization Methods

Photochemical cyclization offers unique opportunities for eight-membered ring formation through pathways that are thermally inaccessible [1] [11] [15]. The Winkler synthesis exemplifies this approach, utilizing vinylogous amide photocycloaddition followed by fragmentation and cyclization to construct the eight-membered azocine ring with complete stereochemical control [1] [11].

Photochemical reactions can access high-energy intermediates and transition states that enable ring formations that would be impossible under thermal conditions [15] [14]. However, photochemical methods require careful consideration of functional group compatibility, as many organic functional groups are photolabile and can undergo competing reactions under irradiation conditions.

The stereochemical outcome of photochemical cyclizations often depends on conformational factors and orbital symmetry considerations that differ significantly from thermal processes [13] [14]. Successful implementation requires careful analysis of photochemical reaction pathways and optimization of reaction conditions to favor desired cyclization modes.

Conformational Control Strategies

Eight-membered ring formation can be significantly enhanced through strategies that preorganize the cyclization precursor in conformations that favor ring closure [9] [20] [17]. Conformational restriction through temporary tethering, auxiliary groups, or ring fusion can dramatically improve cyclization efficiency and stereoselectivity.

Template-directed cyclization represents a particularly powerful approach, where auxiliary structures or metal coordination organize the cyclization precursor in the optimal geometry for ring formation [20] [17]. These strategies often enable cyclizations that would otherwise be inefficient or non-selective.

Computational analysis of cyclization pathways and transition state geometries has become increasingly important for designing effective eight-membered ring formation strategies [21] [22]. Density functional theory calculations can predict optimal reaction conditions and identify the most favorable cyclization modes, enabling rational optimization of synthetic approaches.

Late-Stage β-Carboline Incorporation Techniques

The incorporation of the β-carboline heterocycle represents the final critical step in Manzamine A synthesis, requiring methodologies that can efficiently install this complex heterocyclic system while maintaining the structural integrity of the pre-formed pentacyclic core [1] [2] [3]. Late-stage β-carboline incorporation offers strategic advantages including synthetic convergence, functional group compatibility, and the ability to access multiple analogs from common intermediates.

Pictet-Spengler Cyclization Methodology

The Pictet-Spengler reaction has emerged as the predominant methodology for β-carboline construction in Manzamine A synthesis, providing reliable access to the tetrahydro-β-carboline framework through the condensation of tryptamine derivatives with aldehydic substrates [1] [23] [24]. This transformation proceeds through well-established mechanistic pathways involving imine formation, electrophilic cyclization, and aromatization to generate the β-carboline heterocycle.

The Pictet-Spengler cyclization demonstrates remarkable functional group tolerance, accommodating the complex polycyclic framework of ircinal A and related intermediates without degradation of sensitive functionality [1] [24]. Reaction conditions typically involve mild acidic catalysis using trifluoroacetic acid or similar acids, providing sufficient activation for cyclization while avoiding harsh conditions that might compromise the substrate integrity.

Stereochemical control in Pictet-Spengler cyclization arises primarily from substrate conformational preferences and the inherent facial selectivity of the cyclization process [23] [25]. The approach of the tryptamine nucleophile to the aldehyde electrophile is influenced by steric interactions with the existing ring system, leading to predictable stereochemical outcomes that match the natural product configuration.

Optimization of Reaction Conditions

Successful β-carboline incorporation requires careful optimization of reaction conditions to maximize efficiency while minimizing side reactions [1] [24] [25]. Acid selection proves critical, as different acids can lead to varying degrees of cyclization efficiency and competing reactions such as aldehyde condensation or amine alkylation.

Temperature control plays an important role in determining both reaction rate and selectivity [1] [24]. Elevated temperatures can accelerate cyclization but may also promote decomposition of sensitive substrates or formation of regioisomeric products. Optimal conditions typically involve moderate temperatures (ambient to 60°C) that balance reaction efficiency with substrate stability.

Solvent selection significantly influences both reaction rate and product distribution in Pictet-Spengler cyclizations [23] [24]. Polar protic solvents such as methanol or ethanol often facilitate protonation and cyclization, while polar aprotic solvents can minimize competing reactions and improve substrate solubility.

Alternative β-Carboline Construction Methods

While Pictet-Spengler cyclization remains the most widely used approach, alternative methodologies for β-carboline construction have been developed to address specific synthetic challenges or provide improved efficiency [26] [27] [28]. Bischler-Napieralski cyclization offers an alternative pathway through amide cyclization followed by reduction, though this approach requires more steps and harsher conditions.

Transition metal-catalyzed cyclization reactions have emerged as powerful alternatives for β-carboline synthesis, offering improved functional group tolerance and milder reaction conditions [26] [27]. Palladium-catalyzed and copper-catalyzed cyclizations can facilitate β-carboline formation through different mechanistic pathways, though these methods often require specialized ligands and careful optimization.

Radical cyclization approaches provide access to β-carbolines through pathways that avoid the acidic conditions required for Pictet-Spengler cyclization [25] [29]. These methods can be particularly valuable when acid-sensitive functionality is present in the substrate, though they typically require specialized radical initiators and careful control of reaction conditions.

Oxidative Aromatization Strategies

The final step in β-carboline incorporation often involves oxidative aromatization to convert the initially formed tetrahydro-β-carboline to the fully aromatic β-carboline system present in Manzamine A [1] [30] [27]. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone has proven particularly effective for this transformation, providing clean oxidation without over-oxidation or side reactions.

Alternative oxidizing agents including manganese dioxide, ceric ammonium nitrate, and selenium dioxide have been employed for β-carboline aromatization, each offering different advantages in terms of reaction conditions, functional group compatibility, and product purity [30] [27] [31]. Selection of the optimal oxidizing agent depends on the specific substrate requirements and downstream synthetic considerations.

Mechanistic understanding of oxidative aromatization has enabled the development of improved procedures that minimize over-oxidation and side product formation [30] [27]. Controlled addition of oxidizing agents and careful monitoring of reaction progress can significantly improve yields and product quality in these critical transformations.

Strategic Considerations for Late-Stage Incorporation

Late-stage β-carboline incorporation offers significant strategic advantages for Manzamine A synthesis and analog preparation [1] [2] [3]. This approach enables the preparation of common advanced intermediates such as ircinal A, which can be converted to multiple β-carboline-containing products through appropriate choice of cyclization partners. This convergent strategy is particularly valuable for structure-activity relationship studies and analog synthesis.

Functional group compatibility represents a critical consideration for late-stage incorporation, as the β-carboline formation must be compatible with all functionality present in the advanced intermediate [1] [24]. Careful analysis of potential side reactions and functional group interactions is essential for successful implementation of late-stage strategies.

Scalability of late-stage incorporation methods is important for practical synthesis and potential pharmaceutical development [1] [2]. Pictet-Spengler cyclization demonstrates excellent scalability, as the reaction conditions are mild and the reagents are readily available and inexpensive. This practical advantage has contributed to the widespread adoption of Pictet-Spengler methodology in Manzamine A synthesis.

| Synthetic Methodology | Total Steps | Overall Yield | Key Strategic Features | Ring Formation Approach |

|---|---|---|---|---|

| Winkler Approach (1998) | 17 steps | 0.54% | Photochemical cascade, single stereocenter control | 8-membered: Photocycloaddition, 13-membered: Macrocyclization |

| Martin Approach (1999-2002) | 24 steps (21 linear) | 0.15% | Domino Stille/Diels-Alder, sequential ring-closing metathesis | 8-membered: Ring-closing metathesis, 13-membered: Ring-closing metathesis |

| Fukuyama Approach (2010) | 18-20 steps | Not specified | Stereoselective Diels-Alder, 15-membered ring formation | 8-membered: Nosyl strategy, 15-membered: Mitsunobu cyclization |

| Dixon Approach (2012) | 20 linear steps | Not specified | Nitro-Mannich cascades, shortest route reported | 8-membered: Nitro-Mannich cyclization, 13-membered: Ring-closing metathesis |

| Stereochemical Control Method | Application in Manzamine A Synthesis | Stereochemical Outcome | Primary Advantages |

|---|---|---|---|

| Single Stereocenter Template | Winkler approach utilizing cyclohexenone stereocenter | Complete stereocontrol from single center | Economy of stereocenters, predictable outcomes |

| Chiral Auxiliary Control | Fukuyama approach with chiral butenolide | High diastereoselectivity (>95%) | Well-established methodology, high selectivity |

| Catalyst-Controlled Reactions | Martin approach with asymmetric hydrogenation | High enantioselectivity (>90% enantiomeric excess) | Enantioselective access, predictable results |

| Substrate-Controlled Reactions | Dixon approach with nitro-Mannich facial selectivity | Excellent diastereoselectivity (>20:1) | Inherent substrate selectivity, reliable outcomes |

| Conformational Control | Ring strain-directed cyclizations across all approaches | Predictable based on ring conformational preferences | Exploits natural molecular preferences, high fidelity |

| Eight-Membered Ring Formation Strategy | Typical Reaction Conditions | Expected Yields | Stereoselectivity | Primary Limitations |

|---|---|---|---|---|

| Photochemical [2+2] Cycloaddition | Ultraviolet irradiation, acetonitrile, 15°C | 60-80% | High (>10:1 diastereomeric ratio) | Requires vinylogous amide substrates, photosensitive groups incompatible |

| Ring-Closing Metathesis | Grubbs catalyst, dichloromethane, reflux conditions | 80-95% | Geometry-dependent on alkene configuration | Alkene metathesis compatibility required, ring strain considerations |

| Nitro-Mannich Cyclization | Base-promoted conditions, ambient temperature | 70-90% | Excellent (>20:1 diastereomeric ratio) | Requires nitro functionality, basic reaction conditions |

| Mitsunobu Cyclization | Diethyl azodicarboxylate, triphenylphosphine, tetrahydrofuran | 85-95% | Configuration-retaining at reacting center | Alcohol and carboxylic acid required, configuration inversion |

| Radical Cyclization | Tributyltin hydride, azobisisobutyronitrile, reflux | 50-80% | Moderate to good depending on substrate | Radical chain propagation requirements, functional group tolerance limitations |

| Transition Metal Catalysis | Various metal complexes, elevated temperatures | 60-90% | Highly catalyst-dependent | Specialized catalyst requirements, reaction complexity |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Kallifatidis G, Hoepfner D, Jaeg T, Guzmán EA, Wright AE. The marine natural product manzamine A targets vacuolar ATPases and inhibits autophagy in pancreatic cancer cells. Mar Drugs. 2013 Sep 17;11(9):3500-16. doi: 10.3390/md11093500. Erratum in: Mar Drugs. 2014;12(4):2305-7. PubMed PMID: 24048269; PubMed Central PMCID: PMC3806460.

3: Furusato A, Kato H, Nehira T, Eguchi K, Kawabata T, Fujiwara Y, Losung F, Mangindaan RE, de Voogd NJ, Takeya M, Yokosawa H, Tsukamoto S. Acanthomanzamines A-E with new manzamine frameworks from the marine sponge Acanthostrongylophora ingens. Org Lett. 2014 Aug 1;16(15):3888-91. doi: 10.1021/ol5015569. Epub 2014 Jun 26. PubMed PMID: 24967948.

4: Eguchi K, Fujiwara Y, Hayashida A, Horlad H, Kato H, Rotinsulu H, Losung F, Mangindaan RE, de Voogd NJ, Takeya M, Tsukamoto S. Manzamine A, a marine-derived alkaloid, inhibits accumulation of cholesterol ester in macrophages and suppresses hyperlipidemia and atherosclerosis in vivo. Bioorg Med Chem. 2013 Jul 1;21(13):3831-8. doi: 10.1016/j.bmc.2013.04.025. Epub 2013 Apr 21. PubMed PMID: 23665143.

5: Kubota T, Kamijyo Y, Takahashi-Nakaguchi A, Fromont J, Gonoi T, Kobayashi J. Zamamiphidin A, a new manzamine related alkaloid from an Okinawan marine sponge Amphimedon sp. Org Lett. 2013 Feb 1;15(3):610-2. doi: 10.1021/ol3034274. Epub 2013 Jan 23. PubMed PMID: 23343122.

6: Jakubec P, Hawkins A, Felzmann W, Dixon DJ. Total synthesis of manzamine A and related alkaloids. J Am Chem Soc. 2012 Oct 24;134(42):17482-5. doi: 10.1021/ja308826x. Epub 2012 Oct 16. PubMed PMID: 23039372.

7: Palem JR, Bedadala GR, El Sayed KA, Hsia SC. Manzamine A as a novel inhibitor of herpes simplex virus type-1 replication in cultured corneal cells. Planta Med. 2011 Jan;77(1):46-51. doi: 10.1055/s-0030-1250093. Epub 2010 Jul 19. PubMed PMID: 20645244.

8: Radwan M, Hanora A, Khalifa S, Abou-El-Ela SH. Manzamines: a potential for novel cures. Cell Cycle. 2012 May 1;11(9):1765-72. doi: 10.4161/cc.20135. Epub 2012 May 1. Review. PubMed PMID: 22510565.

9: Shulga DA, Osolodkin DI, Palyulin VA, Zefirov NS. Simulation of intramolecular hydrogen bond dynamics in manzamine A as a sensitive test for charge distribution quality. Nat Prod Commun. 2012 Mar;7(3):295-9. PubMed PMID: 22545399.

10: Guzmán EA, Johnson JD, Linley PA, Gunasekera SE, Wright AE. A novel activity from an old compound: Manzamine A reduces the metastatic potential of AsPC-1 pancreatic cancer cells and sensitizes them to TRAIL-induced apoptosis. Invest New Drugs. 2011 Oct;29(5):777-85. doi: 10.1007/s10637-010-9422-6. Epub 2010 Mar 30. PubMed PMID: 20352293; PubMed Central PMCID: PMC3085053.

11: Waters AL, Peraud O, Kasanah N, Sims JW, Kothalawala N, Anderson MA, Abbas SH, Rao KV, Jupally VR, Kelly M, Dass A, Hill RT, Hamann MT. An analysis of the sponge Acanthostrongylophora igens' microbiome yields an actinomycete that produces the natural product manzamine A. Front Mar Sci. 2014 Oct;1. pii: 54. Epub 2014 Oct 17. PubMed PMID: 27785452; PubMed Central PMCID: PMC5076551.

12: El-Desoky AH, Kato H, Eguchi K, Kawabata T, Fujiwara Y, Losung F, Mangindaan RE, de Voogd NJ, Takeya M, Yokosawa H, Tsukamoto S. Acantholactam and pre-neo-kauluamine, manzamine-related alkaloids from the Indonesian marine sponge Acanthostrongylophora ingens. J Nat Prod. 2014 Jun 27;77(6):1536-40. doi: 10.1021/np500290a. Epub 2014 Jun 5. PubMed PMID: 24902064.

13: Zhang B, Higuchi R, Miyamoto T, Van Soest RW. Neuritogenic activity-guided isolation of a free base form manzamine A from a marine sponge, Acanthostrongylophora aff. ingens (Thiele, 1899). Chem Pharm Bull (Tokyo). 2008 Jun;56(6):866-9. PubMed PMID: 18520099.

14: Samoylenko V, Khan SI, Jacoba MR, Tekwani BL, Walker LA, Hufford CD, Muhammad I. Bioactive (+)-manzamine A and (+)-8-hydroxymanzamine A tertiary bases and salts from Acanthostrongylophora ingens and their preparations. Nat Prod Commun. 2009 Feb;4(2):185-92. PubMed PMID: 19370920; PubMed Central PMCID: PMC3709442.

15: Herdemann M, Al-Mourabit A, Martin MT, Marazano C. From a biogenetic scenario to a synthesis of the ABC ring of manzamine A. J Org Chem. 2002 Mar 22;67(6):1890-7. PubMed PMID: 11895407.

16: Winkler JD, Londregan AT, Hamann MT. Antimalarial activity of a new family of analogues of manzamine A. Org Lett. 2006 Jun 8;8(12):2591-4. PubMed PMID: 16737321; PubMed Central PMCID: PMC4918909.

17: Ibrahim MA, Shilabin AG, Prasanna S, Jacob M, Khan SI, Doerksen RJ, Hamann MT. 2-N-Methyl modifications and SAR studies of manzamine A. Bioorg Med Chem. 2008 Jul 15;16(14):6702-6. doi: 10.1016/j.bmc.2008.05.079. Epub 2008 Jun 5. PubMed PMID: 18595720; PubMed Central PMCID: PMC2547340.

18: Toma T, Kita Y, Fukuyama T. Total synthesis of (+)-manzamine A. J Am Chem Soc. 2010 Aug 4;132(30):10233-5. doi: 10.1021/ja103721s. PubMed PMID: 20662499.

19: Sayed KA, Khalil AA, Yousaf M, Labadie G, Kumar GM, Franzblau SG, Mayer AM, Avery MA, Hamann MT. Semisynthetic studies on the manzamine alkaloids. J Nat Prod. 2008 Mar;71(3):300-8. doi: 10.1021/np0703702. Epub 2008 Jan 17. PubMed PMID: 18198837; PubMed Central PMCID: PMC4895205.

20: Rao KV, Donia MS, Peng J, Garcia-Palomero E, Alonso D, Martinez A, Medina M, Franzblau SG, Tekwani BL, Khan SI, Wahyuono S, Willett KL, Hamann MT. Manzamine B and E and ircinal A related alkaloids from an Indonesian Acanthostrongylophora sponge and their activity against infectious, tropical parasitic, and Alzheimer's diseases. J Nat Prod. 2006 Jul;69(7):1034-40. PubMed PMID: 16872140; PubMed Central PMCID: PMC4917200.